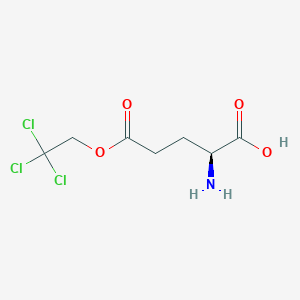
1-(5-Fluoro-2-methylphenyl)ethan-1-amine
Descripción general
Descripción
1-(5-Fluoro-2-methylphenyl)ethan-1-amine, also known as 5-fluoro-2-methylamphetamine (5-FMA), is an amphetamine-based stimulant drug that has been gaining popularity among recreational drug users and researchers alike. 5-FMA is a synthetic compound, meaning it is not found naturally in nature. It has a wide range of effects, including increased alertness, attention, focus, and energy. Additionally, it has been studied for its potential therapeutic effects in treating conditions such as attention-deficit/hyperactivity disorder (ADHD) and Parkinson’s disease.
Aplicaciones Científicas De Investigación
5-FMA has been studied for its potential therapeutic effects in treating conditions such as ADHD and Parkinson’s disease. In a study published in the journal Neuropsychopharmacology, 5-FMA was found to improve cognitive performance in rats with ADHD. Additionally, a study published in the journal Neuropharmacology found that 5-FMA had neuroprotective effects in a mouse model of Parkinson’s disease.
Mecanismo De Acción
The mechanism of action of 5-FMA is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This means that it blocks the reuptake of these neurotransmitters, which leads to increased levels of them in the brain. This increase in neurotransmitters is thought to be responsible for the stimulant effects of 5-FMA.
Biochemical and Physiological Effects
5-FMA has been studied for its effects on the body. In a study published in the journal Neuropsychopharmacology, it was found to increase alertness, attention, focus, and energy. Additionally, it has been found to increase heart rate, blood pressure, and respiration rate in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-FMA in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has been studied extensively in animal models and has been found to be generally safe and well-tolerated. However, one limitation of using 5-FMA in lab experiments is that it is not approved for use in humans, so its effects in humans remain largely unknown.
Direcciones Futuras
Given the potential therapeutic effects of 5-FMA, further research is needed to better understand its mechanism of action and its effects in humans. Additionally, further studies are needed to explore the potential therapeutic effects of 5-FMA in treating conditions such as ADHD and Parkinson’s disease. Moreover, further research is needed to explore the potential side effects and safety profile of 5-FMA in humans. Finally, research is needed to explore the potential for 5-FMA to be used in combination with other drugs to enhance its therapeutic effects.
Propiedades
IUPAC Name |
1-(5-fluoro-2-methylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYFDYOIBFQLDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[4-[[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]acetic acid](/img/structure/B3332841.png)

![Ethyl 3-[(1E)-3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B3332845.png)
![tert-Butyl (1S,3aR,6aS)-2-((S)-2-amino-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3332860.png)


